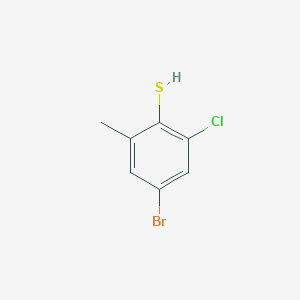
4-Bromo-2-chloro-6-methylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-methylbenzenethiol: is an organic compound with the molecular formula C7H6BrClS . It is a pale yellow liquid that is typically stored under a nitrogen atmosphere to prevent degradation . This compound is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and methyl groups at specific positions. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2-chloro-6-methylbenzenethiol can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Chlorination: The addition of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods:
Industrial production of this compound typically involves large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
4-Bromo-2-chloro-6-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: NaOCH3, KCN, polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dehalogenated compounds, sulfides.
Substitution: Substituted benzenethiols with different functional groups.
Applications De Recherche Scientifique
Chemistry:
4-Bromo-2-chloro-6-methylbenzenethiol is used as a building block in organic synthesis for the preparation of more complex molecules. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology:
In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with proteins and enzymes. It can also be used to modify biomolecules for various biochemical assays.
Medicine:
The compound’s derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents. Research is ongoing to explore its efficacy and safety in medical applications.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-methylbenzenethiol involves its ability to interact with nucleophiles and electrophiles due to the presence of the thiol group and halogen atoms. The thiol group can form covalent bonds with metal ions and other electrophilic centers, while the halogen atoms can participate in substitution reactions. These interactions can modulate the activity of enzymes and proteins, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
2-Bromo-4-chloro-6-methylbenzenethiol: Similar structure but different substitution pattern.
4-Bromo-2-chloro-1-methoxybenzene: Contains a methoxy group instead of a thiol group.
4-Bromo-2-chloro-6-methylbenzanilide: Contains an anilide group instead of a thiol group.
Uniqueness:
4-Bromo-2-chloro-6-methylbenzenethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and binding properties compared to other similar compounds. The combination of bromine, chlorine, and methyl groups also influences its chemical behavior, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H6BrClS |
|---|---|
Poids moléculaire |
237.55 g/mol |
Nom IUPAC |
4-bromo-2-chloro-6-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
Clé InChI |
GMNSRPABLCSISB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1S)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
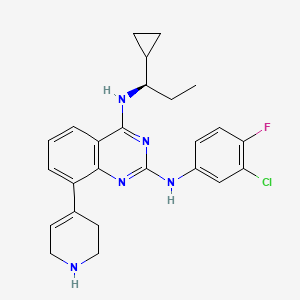
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)

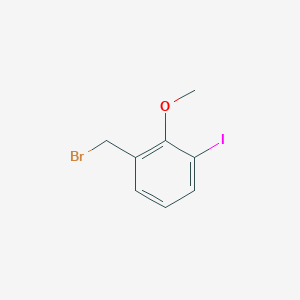


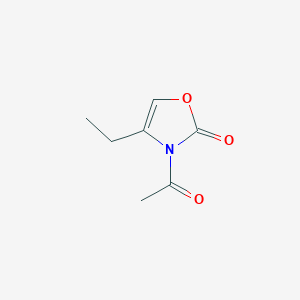
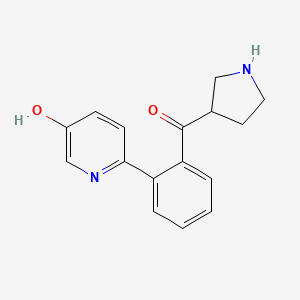
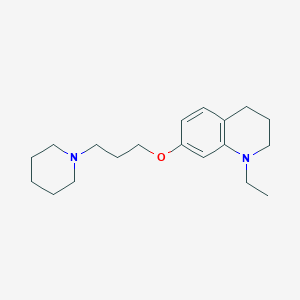
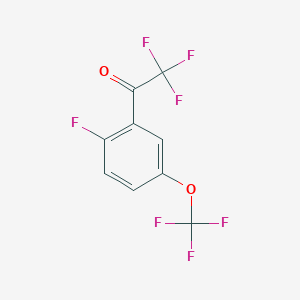

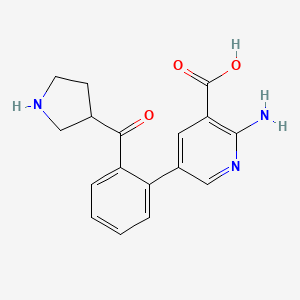
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
